2-Bromo-1-tert-butyl-4-nitrobenzene
Overview
Description
Molecular Structure Analysis The molecular structure and electronic properties of derivatives close to 2-bromo-1-tert-butyl-4-nitrobenzene, such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), have been explored. These compounds exhibit significant antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, indicating intricate electronic interactions within their molecular framework (Fujita et al., 1996).
Chemical Reactions and Properties Reactivity studies of related compounds, such as 1-bromo-4-nitrobenzene, in ionic liquids have revealed unique reaction pathways, including a DISP type mechanism leading to the formation of nitrobenzene radical anion and bromide ions. This underscores the influence of solvent media on the reactivity of bromo-nitrobenzene compounds (Ernst et al., 2013).
Physical Properties Analysis The physical properties of bromo-nitrobenzene derivatives are largely influenced by their molecular structure. For instance, the steric hindrance introduced by tert-butyl groups in 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene affects its planarity and electronic distribution, which can be extrapolated to understand the physical properties of this compound derivatives (Gleiter et al., 1998).
Chemical Properties Analysis The chemical behavior of this compound derivatives under various conditions, such as solvent effects on lithium-bromine exchange reactions, showcases the compound's reactivity and the potential for various chemical transformations. These studies reveal how different environments can significantly affect the outcome of reactions involving bromo-nitrobenzene compounds, highlighting their versatile chemical properties (Bailey et al., 2006).
Scientific Research Applications
Synthesis and Chemical Reactions
Bromination of Anilines : 2-Bromo-1-tert-butyl-4-nitrobenzene can be synthesized through selective reduction and bromination processes. For example, 2-(tert-Butyl-NNO-azoxy)aniline was prepared by selectively reducing and brominating 2-(tert-butyl-NNO-azoxy)nitrobenzene (Churakov et al., 1994).
Reactivity in Ionic Liquids : Studies have shown that the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, displaying behaviors like the DISP type mechanism and electrolysis outcomes, differing significantly from behavior in conventional non-aqueous solvents (Ernst et al., 2013).
Lithium-Bromine Exchange Reactions : Research on 1-bromo-4-tert-butylbenzene (a related compound) with lithium reagents has highlighted the influence of solvents on the lithium-bromine exchange reaction, which is crucial in organic synthesis (Bailey et al., 2006).
Application in Material Science
Formation of Charge Transfer Complexes in Solar Cells : The incorporation of 1-Bromo-4-Nitrobenzene in polymer solar cells has been demonstrated to significantly improve device performance by enhancing excitonic dissociation at the donor-acceptor interface, thus increasing power conversion efficiency (Fu et al., 2015).
Solid-State NMR and Diffraction Studies : The interaction of nitrobenzene derivatives with p-tert-butylcalix[4]arene has been investigated using solid-state NMR and X-ray diffraction, revealing interesting host-guest interactions in the solid state, which are pertinent to materials chemistry (Brouwer et al., 1997).
Synthesis of Functionalized Compounds
Synthesis of Functionalized Alkoxyamine Initiators : Ethylbenzene and derivatives, including 4-bromo- and 4-nitrobenzenes, have been used to synthesize alkoxyamines, which are key in the preparation of block copolymers in polymer chemistry (Miura et al., 1999).
Formation of Aminocarbonylation Products : The aminocarbonylation of para-substituted iodobenzenes, including those with nitro groups, has been studied, showing how different substituents can affect the reactivity and yield of carboxamide and ketocarboxamide compounds, which are important in organic synthesis (Marosvölgyi-Haskó et al., 2016).
Safety and Hazards
The safety information available indicates that 2-Bromo-1-tert-butyl-4-nitrobenzene is a warning-level hazardous substance . The associated hazard statements are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Mechanism of Action
Target of Action
2-Bromo-1-tert-butyl-4-nitrobenzene is a unique organic compound with a molecular formula of C10H12BrNO2 . . It’s primarily used in organic synthesis reactions as a substrate and intermediate .
Mode of Action
Brominated compounds like this one are known to undergo reactions such as lithium-bromide exchange reactions .
Biochemical Pathways
Brominated compounds are known to participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its density (1401g/cm3) and boiling point (298ºC at 760 mmHg) , may influence its pharmacokinetic behavior.
Result of Action
As an organic compound used in synthesis reactions, its primary role is likely to contribute to the formation of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the course of reactions involving this compound . Additionally, safety precautions should be taken to avoid direct contact with skin, eyes, and mucous membranes, and to prevent environmental contamination .
properties
IUPAC Name |
2-bromo-1-tert-butyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXSTSCFPDRETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285861 | |
Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6310-17-4 | |
Record name | 6310-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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